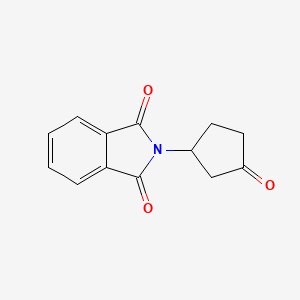

2-(3-Oxocyclopentyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxocyclopentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-6-5-8(7-9)14-12(16)10-3-1-2-4-11(10)13(14)17/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIZJQCGWLDNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712402 | |

| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029691-06-2 | |

| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Oxocyclopentyl)isoindoline-1,3-dione" chemical properties and structure

An In-Depth Technical Guide to 2-(3-Oxocyclopentyl)isoindoline-1,3-dione: A Key Intermediate in Medicinal Chemistry

Introduction

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including analgesic, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The compound this compound represents a strategic fusion of this potent pharmacophore with a versatile cyclopentanone moiety. This combination provides a chemically reactive handle, positioning the molecule as a highly valuable intermediate for the synthesis of more complex and targeted therapeutic agents.

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into the compound's structural and physicochemical characteristics, provides a detailed synthetic protocol with mechanistic justifications, and explores its potential applications as a pivotal building block in the discovery of novel therapeutics.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section outlines the key physicochemical data and structural features of this compound.

Core Properties Summary

The essential identification and physical data for the compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 1029691-06-2 | [4][5][6] |

| Molecular Formula | C₁₃H₁₁NO₃ | [4][6] |

| Molecular Weight | 229.23 g/mol | [6][7] |

| IUPAC Name | 2-(3-oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | [7] |

| Physical Form | Solid | [7] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [6][7] |

Structural Analysis

The structure of this compound is characterized by two key functional regions: the planar, aromatic phthalimide group and the aliphatic cyclopentanone ring.

Caption: 2D structure of this compound.

The phthalimide group's delocalized π-electron system makes it a stable and effective pharmacophore, while the ketone on the cyclopentyl ring serves as a prime site for chemical modification, enabling the synthesis of diverse derivatives.

Anticipated Spectral Characteristics

While specific spectra require experimental acquisition, the structure allows for the prediction of key signals, which is crucial for characterization.[8][9]

-

¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the phthalimide ring would appear in the downfield region (~7.7-8.0 ppm). The aliphatic protons of the cyclopentyl ring would produce more complex signals in the upfield region (~2.0-4.0 ppm), with the proton attached to the nitrogen-bearing carbon (Cα) being the most deshielded.

-

¹³C NMR: The spectrum would feature characteristic peaks for the imide carbonyl carbons (~167 ppm) and the ketone carbonyl carbon (~215 ppm). Aromatic carbons would resonate between ~123-135 ppm, and the aliphatic carbons would appear in the ~25-50 ppm range.

-

FT-IR: Strong absorption bands corresponding to the C=O stretching of the imide (~1770 and 1710 cm⁻¹) and the ketone (~1740 cm⁻¹) would be prominent.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 229, consistent with the molecular weight.

Part 2: Synthesis and Reactivity

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. The most direct and efficient approach for preparing this compound is the condensation of phthalic anhydride with 3-aminocyclopentanone.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step to ensure reproducibility and understanding.

-

Objective: To synthesize this compound from phthalic anhydride.

-

Reaction: C₈H₄O₃ + C₅H₉NO → C₁₃H₁₁NO₃ + H₂O

1. Reagents and Materials:

- Phthalic Anhydride (1.0 eq)

- 3-Aminocyclopentanone hydrochloride (1.0 eq)

- Triethylamine or Sodium Acetate (1.1 eq, if starting from the hydrochloride salt)

- Glacial Acetic Acid (solvent)

- Round-bottom flask with reflux condenser

- Magnetic stirrer and heating mantle

- Standard glassware for work-up and purification

- Thin Layer Chromatography (TLC) plates (silica gel)

2. Procedure:

- Reaction Setup: To a 100 mL round-bottom flask, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and 3-aminocyclopentanone hydrochloride (e.g., 1.37 g, 10 mmol). If using the free amine, the hydrochloride salt and base are omitted.

- Base Addition: Add sodium acetate (0.90 g, 11 mmol) to neutralize the HCl salt in situ, liberating the free amine.

- Solvent Addition: Add glacial acetic acid (30 mL). The acid serves as both a solvent and a catalyst for the dehydration step.[1]

- Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (~118 °C) with stirring.

- Expertise Note: The initial reaction is the rapid formation of an intermediate amic acid. Refluxing provides the necessary energy to drive the subsequent dehydration and ring-closure to form the stable imide ring.

- Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent) until the starting materials are consumed (typically 2-4 hours).

- Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-water (150 mL) while stirring. A precipitate of the crude product should form.

- Trustworthiness: This precipitation step is crucial for separating the product from the acetic acid solvent. The product's low solubility in water facilitates its isolation.

- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts, then with a small amount of cold ethanol to aid in drying.

- Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.

Chemical Reactivity

The primary site of reactivity for further modification is the ketone functional group. This "handle" allows for a variety of transformations:

-

Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), creating a chiral center and a hydrogen-bond donor.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a new amino substituent, significantly altering the molecule's polarity and basicity.

-

Wittig Reaction: The ketone can be converted into an alkene, providing a scaffold for further functionalization via olefin chemistry.

Part 3: Applications in Drug Discovery

While specific biological data for this compound is not widely published, its value lies in its potential as a versatile intermediate for creating libraries of drug candidates. The isoindoline-1,3-dione core is a known pharmacophore in compounds targeting a range of conditions, from epilepsy to Alzheimer's disease.[2][10][11]

Role as a Versatile Synthetic Intermediate

The compound serves as a bridge, connecting the well-established phthalimide pharmacophore to new chemical space via the modifiable cyclopentyl linker.

Caption: Derivatization pathways from the core compound.

By leveraging the chemistry of the cyclopentanone ring, medicinal chemists can:

-

Introduce Diversity: Attach various functional groups (amines, alcohols, new ring systems) to explore structure-activity relationships (SAR).

-

Modulate Physicochemical Properties: Fine-tune properties like solubility, lipophilicity (logP), and metabolic stability by modifying the cyclopentyl moiety.

-

Develop Linkers: Utilize the reactive site to connect the phthalimide core to other pharmacophores, creating hybrid molecules with potential for multi-target activity.

The isoindoline-1,3-dione scaffold itself has been successfully employed in developing acetylcholinesterase inhibitors for Alzheimer's disease and novel anticonvulsant agents.[2][10] This compound provides a direct and efficient route to novel analogues in these and other therapeutic areas.

Part 4: Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols, especially when handling chemicals with known hazards.

GHS Hazard Information

Based on available safety data, this compound is classified with the following hazards[7]:

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | Warning |

| H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

Handling and Precautionary Measures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes (P305+P351+P338).

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen (P261).

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed building block for advanced medicinal chemistry. Its structure combines the biologically significant phthalimide core with a chemically addressable cyclopentanone ring. This guide has provided a detailed examination of its properties, a robust and reasoned synthetic protocol, and a clear perspective on its utility in drug discovery. For researchers aiming to explore new derivatives within the vast chemical space of isoindoline-1,3-diones, this compound represents an efficient and promising starting point for innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-(3-Oxocyclopentyl)isoindoline-1,3-dione-景明化工股份有限公司 [echochemical.com]

- 6. bldpharm.com [bldpharm.com]

- 7. This compound | 1029691-06-2 [sigmaaldrich.com]

- 8. 1H-Isoindole-1,3(2H)-dione, 2-(3-oxocyclopentyl)-(1029691-06-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(3-Oxocyclopentyl)isoindoline-1,3-dione (CAS Number: 1029691-06-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule incorporates two key pharmacophores: the isoindoline-1,3-dione (phthalimide) moiety and a cyclopentanone ring. This guide will delve into the synthesis, characterization, and potential applications of this compound, with a focus on providing practical, field-proven insights for laboratory and drug development settings. The synthesis section will detail plausible and robust experimental protocols, while the characterization section will predict and interpret key analytical data. Finally, the potential applications will be discussed in the context of the known biological activities of its constituent chemical motifs, positioning it as a valuable building block for the discovery of novel therapeutics.

Introduction: A Molecule of Convergent Interests

This compound (Figure 1) is a unique chemical entity that merges the structural features of a protected amino acid precursor with a reactive cyclic ketone. The isoindoline-1,3-dione group, commonly known as the phthalimide group, is a cornerstone in organic synthesis, most famously for its role in the Gabriel synthesis of primary amines.[1] The phthalimide structure is also a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3]

Concurrently, the cyclopentanone core is a versatile scaffold found in numerous natural products and synthetic molecules with significant biological properties.[4] Its reactivity, particularly at the alpha-positions to the carbonyl group, allows for a multitude of chemical transformations, making it a valuable starting point for the synthesis of complex molecular architectures.[4] The convergence of these two moieties in a single molecule makes this compound a promising intermediate for the development of novel chemical libraries and potential drug candidates.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is essential for proper handling, storage, and experimental design.

Table 1: Physicochemical and Safety Properties

| Property | Value | Reference(s) |

| CAS Number | 1029691-06-2 | [5][6] |

| Molecular Formula | C₁₃H₁₁NO₃ | [5][6] |

| Molecular Weight | 229.23 g/mol | [5][6] |

| Appearance | White to off-white solid (predicted) | General observation |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. (predicted) | General chemical knowledge |

| GHS Pictograms | Warning | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5] |

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through two primary, reliable synthetic routes, both of which leverage well-established named reactions in organic chemistry. The choice of method may depend on the availability of starting materials.

Route A: Condensation of 3-Aminocyclopentanone with Phthalic Anhydride

This is the most direct approach, involving a classical condensation reaction between a primary amine and an acid anhydride to form an imide.[2][7] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the phthalic anhydride, followed by an intramolecular cyclization with the elimination of a water molecule.

Diagram 1: Synthesis Route A - Condensation Reaction

Reaction scheme for the synthesis via condensation.

Experimental Protocol: Condensation of 3-Aminocyclopentanone with Phthalic Anhydride

-

Reagents and Equipment:

-

3-Aminocyclopentanone hydrochloride

-

Phthalic anhydride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Glacial acetic acid (as solvent and catalyst)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

-

-

Procedure: a. To a round-bottom flask, add 3-aminocyclopentanone hydrochloride (1.0 eq) and phthalic anhydride (1.05 eq). b. Add glacial acetic acid to achieve a concentration of approximately 0.5 M. c. Add triethylamine (1.1 eq) dropwise to the stirred suspension at room temperature to neutralize the hydrochloride salt. d. Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, allow the reaction mixture to cool to room temperature. f. Pour the cooled reaction mixture into a beaker of ice water with stirring. g. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. h. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Self-Validation and Causality:

-

Use of Hydrochloride Salt: 3-Aminocyclopentanone is often supplied as its hydrochloride salt for improved stability. The addition of a base like triethylamine is crucial to liberate the free amine for the reaction.

-

Solvent Choice: Glacial acetic acid serves as both a solvent and a catalyst for the dehydration step.

-

Reflux Conditions: The elevated temperature is necessary to drive the dehydration and cyclization to completion.

-

Purification: Precipitation in ice water followed by recrystallization is a standard and effective method for purifying solid organic products from acidic reaction mixtures.

-

Route B: Gabriel Synthesis with a 3-Halocyclopentanone

The Gabriel synthesis is a classic method for preparing primary amines, but it can also be used to synthesize N-substituted phthalimides from alkyl halides.[8][9][10] This route involves the nucleophilic substitution of a halide on the cyclopentanone ring by the phthalimide anion.

Diagram 2: Synthesis Route B - Gabriel Synthesis

Reaction scheme for the Gabriel synthesis route.

Experimental Protocol: Gabriel Synthesis

-

Reagents and Equipment:

-

Potassium phthalimide

-

3-Bromocyclopentanone or 3-Chlorocyclopentanone

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard workup and purification equipment

-

-

Procedure: a. To a dry round-bottom flask under an inert atmosphere, add potassium phthalimide (1.1 eq) and anhydrous DMF. b. Stir the mixture until the potassium phthalimide is fully dissolved or well-suspended. c. Add 3-halocyclopentanone (1.0 eq) to the reaction mixture. d. Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC. e. After the reaction is complete, cool the mixture to room temperature. f. Pour the reaction mixture into a larger volume of cold water to precipitate the product. g. Collect the crude product by vacuum filtration and wash thoroughly with water. h. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol).

-

Self-Validation and Causality:

-

Potassium Phthalimide: This is a readily available, non-hygroscopic, and effective nucleophile for this Sₙ2 reaction.

-

Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the potassium cation without hindering the nucleophilicity of the phthalimide anion.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent side reactions, especially if the starting materials are sensitive to moisture or oxidation.

-

Workup: Precipitation in water is an effective way to remove the high-boiling DMF solvent and any remaining inorganic salts.

-

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the cyclopentanone ring.

-

Aromatic Region (δ 7.7-8.0 ppm): The four protons on the benzene ring of the phthalimide will likely appear as two multiplets, characteristic of an AA'BB' system.

-

Aliphatic Region (δ 2.0-4.5 ppm): The protons on the cyclopentanone ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton attached to the nitrogen will be the most downfield of the aliphatic protons.

-

A representative spectrum for a similar compound, 2-(3-oxobutyl)isoindoline-1,3-dione, can be used as a reference for interpreting the spectrum of the target compound.[11]

-

-

¹³C NMR: The carbon NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

-

Carbonyl Carbons (δ > 165 ppm): Signals for the two imide carbonyls and the ketone carbonyl are expected in the downfield region.

-

Aromatic Carbons (δ 120-135 ppm): Signals for the carbons of the benzene ring will be observed in this range.

-

Aliphatic Carbons (δ 20-60 ppm): The carbons of the cyclopentanone ring will appear in the upfield region.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalimide Aromatic CH | 7.7 - 8.0 (m, 4H) | 123-124, 134-135 |

| Phthalimide Quaternary C | - | 131-132 |

| Imide C=O | - | ~168 |

| Ketone C=O | - | >200 |

| N-CH (Cyclopentyl) | 4.0 - 4.5 (m, 1H) | 45-55 |

| CH₂ (Cyclopentyl) | 2.0 - 3.0 (m, 6H) | 25-45 |

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong characteristic absorption bands for the carbonyl groups. The imide carbonyls typically show two distinct stretches (symmetric and asymmetric) around 1700-1770 cm⁻¹. The ketone carbonyl will have a strong absorption band around 1740-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 229.23.

-

Melting Point: A sharp melting point for the recrystallized product will be indicative of high purity.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not widely published, its structural components suggest a high potential for applications in medicinal chemistry.

Diagram 3: Potential Therapeutic Areas

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 4. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 5. 1029691-06-2|this compound|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2-(3-oxobutyl)isoindoline-1,3-dione(3783-77-5) 1H NMR [m.chemicalbook.com]

An Investigator's Guide to the Mechanistic Landscape of Isoindoline-1,3-dione Analogs: A Case Study Perspective on 2-(3-Oxocyclopentyl)isoindoline-1,3-dione

Disclaimer: The precise mechanism of action for the specific molecule, 2-(3-Oxocyclopentyl)isoindoline-1,3-dione (CAS No. 1029691-06-2), has not been explicitly elucidated in publicly available scientific literature. This technical guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the diverse, well-documented biological activities and potential mechanisms of the broader isoindoline-1,3-dione chemical scaffold. Secondly, it offers a strategic, field-proven framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action for novel analogs such as the titular compound.

Introduction: The Isoindoline-1,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindoline-1,3-dione core, also known as the phthalimide group, is a cornerstone in modern medicinal chemistry. Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and the ability to engage with a wide array of biological targets through various non-covalent interactions. Historically, the scaffold is most famously associated with thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide and pomalidomide. However, contemporary research has expanded the therapeutic potential of this scaffold far beyond immunomodulation.

Derivatives of isoindoline-1,3-dione have demonstrated a remarkable spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, anticancer, and neuroprotective effects.[1][2][3][4][5][6][7][8] This versatility underscores its status as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct biological targets. The specific biological activity is exquisitely dependent on the nature of the substituent attached to the imide nitrogen. In the case of This compound , the cyclopentanone moiety presents a unique set of steric and electronic features that could direct its activity towards novel pathways.

This guide will dissect the major known activities of the isoindoline-1,3-dione class and propose a logical, experiment-driven workflow to elucidate the mechanism of our lead compound.

Established Bioactivities and Mechanistic Hypotheses for the Isoindoline-1,3-dione Class

The diverse functionalities reported for this scaffold suggest multiple potential mechanisms of action. Below, we explore the most prominent and relevant pathways, which form the basis of our investigative strategy.

Analgesic and Anti-inflammatory Pathways

A significant body of research points to the non-steroidal analgesic and anti-inflammatory properties of isoindoline-1,3-dione derivatives.[1][4][9][10]

-

Causality of Action: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[4] Prostaglandins are key mediators of pain and inflammation. Some aminoacetylenic isoindoline-1,3-dione derivatives have shown potent analgesic effects without the gastric lesions typically associated with traditional NSAIDs, suggesting a potentially safer profile.[4]

-

Investigative Hypothesis for this compound: The cyclopentanone ring could mimic endogenous substrates or bind to allosteric sites on COX-1 or COX-2. The initial hypothesis is that the compound may act as a selective or non-selective COX inhibitor.

Neuromodulatory and Neuroprotective Effects

The central nervous system (CNS) is a frequent target for this class of compounds, with activities ranging from anticonvulsant to cholinesterase inhibition.

-

Anticonvulsant Activity: Certain derivatives have shown promise as novel anticonvulsant prototypes, capable of increasing seizure latency and reducing seizure duration in preclinical models.[7] The exact mechanism is often not fully elucidated but may involve modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic inhibition.

-

Cholinesterase Inhibition: A well-documented mechanism for several isoindoline-1,3-dione derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][5] This is a key strategy in the symptomatic treatment of Alzheimer's disease. The phthalimide moiety often interacts with the peripheral anionic site of AChE, while the side chain extends into the catalytic active site.[5]

-

Investigative Hypothesis for this compound: The compound's polarity and size should be assessed for its potential to cross the blood-brain barrier. If CNS penetration is likely, primary screening should include assays for AChE/BuChE inhibition and potentially electrophysiological studies on neuronal ion channels.

Anticancer Activity

Beyond the well-known IMiD mechanism involving cereblon (CRBN) and protein degradation, other isoindoline-1,3-dione derivatives exhibit cytotoxic effects against various cancer cell lines through distinct mechanisms.[6][8]

-

Causality of Action: Some N-benzylisoindole-1,3-dione derivatives have shown inhibitory effects on the viability of adenocarcinoma cells.[6] Other proposed mechanisms include inhibition of tyrosine kinases and induction of apoptosis.[6]

-

Investigative Hypothesis for this compound: The initial approach would be to screen the compound against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify any specific sensitivities. Follow-up studies would then focus on elucidating the cell death pathway (apoptosis vs. necrosis) and identifying potential kinase targets.

A Proposed Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action for This compound , a tiered approach is recommended. This workflow is designed to be a self-validating system, where results from initial broad screening inform the direction of more specific and targeted experiments.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Key Experimental Protocols

The following protocols represent cornerstone assays for the initial investigation based on the most probable mechanisms for the isoindoline-1,3-dione scaffold.

Protocol 4.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is foundational for testing the anti-inflammatory hypothesis.

Objective: To determine the compound's inhibitory potency (IC₅₀) against human recombinant COX-1 and COX-2 enzymes.

Methodology:

-

Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), heme, phenol, test compound stock solution (in DMSO).

-

Assay Plate Preparation: Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound or a reference inhibitor (e.g., celecoxib, ibuprofen) to the wells. Include DMSO-only wells as a vehicle control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add arachidonic acid and the detection probe to all wells to initiate the enzymatic reaction.

-

Signal Detection: Measure the fluorescence or absorbance at appropriate intervals using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The protocol's validity is ensured by running parallel assays with known selective (celecoxib for COX-2) and non-selective (ibuprofen) inhibitors. The resulting IC₅₀ values for these standards must fall within the accepted historical range for the assay to be considered valid.

Protocol 4.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol addresses the neuroprotective hypothesis.

Objective: To quantify the inhibitory effect of the test compound on AChE activity.

Methodology:

-

Reagents: Human recombinant AChE, acetylthiocholine (ATCh), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), assay buffer (phosphate buffer, pH 8.0), test compound stock solution (in DMSO).

-

Assay Setup: In a 96-well plate, add assay buffer and DTNB to all wells.

-

Compound/Enzyme Addition: Add serial dilutions of the test compound or a reference inhibitor (e.g., donepezil). Then, add the AChE enzyme to all wells except for the blank.

-

Pre-incubation: Incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add the substrate, ATCh, to all wells.

-

Kinetic Reading: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes. The rate of change in absorbance is proportional to AChE activity.

-

Data Analysis: Calculate the reaction rate for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value as described in Protocol 4.1.

Trustworthiness Check: The assay's reliability is confirmed by the performance of the positive control (donepezil), which should yield an IC₅₀ value consistent with literature reports. The linearity of the reaction rate in the vehicle control wells validates the assay conditions.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Initial Screening Results

| Assay Type | Target/Pathway | Endpoint | Result (IC₅₀/EC₅₀) |

| Enzymatic | Human COX-1 | IC₅₀ | > 100 µM |

| Human COX-2 | IC₅₀ | 5.2 µM | |

| Human AChE | IC₅₀ | 78 µM | |

| Human BuChE | IC₅₀ | > 100 µM | |

| Cell-based | A549 Lung Cancer | EC₅₀ (Viability) | 12.5 µM |

| PC-12 Neuronal Cells | EC₅₀ (Neuroprotection) | 2.1 µM |

This data is purely illustrative. Based on such a hypothetical profile, the compound would be prioritized for its selective COX-2 inhibition and neuroprotective effects, warranting further investigation into those specific pathways.

Conclusion and Future Directions

While the specific mechanism of This compound remains to be discovered, the rich pharmacology of the isoindoline-1,3-dione scaffold provides a robust foundation for hypothesis-driven investigation. The proposed workflow, combining broad phenotypic screening with cutting-edge target identification and validation techniques, offers a clear and efficient path forward. The initial focus should be on evaluating its potential as a selective COX-2 inhibitor or a novel neuroprotective agent, as these are common activities for this chemical class. Subsequent research should employ the advanced proteomic and genetic tools outlined to precisely identify its molecular target(s) and unravel the downstream signaling pathways it modulates. This systematic approach is essential for translating a promising chemical structure into a well-understood therapeutic candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]

- 10. media.neliti.com [media.neliti.com]

An In-Depth Technical Guide to 2-(3-Oxocyclopentyl)isoindoline-1,3-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Scaffold

The isoindoline-1,3-dione core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with diverse and potent biological activities. From the notorious thalidomide to contemporary targeted therapies, this structural motif continues to be a fertile ground for drug discovery. This guide focuses on a specific, yet underexplored, derivative: 2-(3-Oxocyclopentyl)isoindoline-1,3-dione . While extensive research exists for the broader class of N-substituted isoindoline-1,3-diones, this particular analog presents a unique combination of a rigid phthalimide head and a flexible, functionalized cyclopentyl tail, suggesting a distinct pharmacological profile.

This document serves as a comprehensive technical resource, navigating the synthetic pathways to this molecule, exploring its physicochemical characteristics, and delving into the established biological activities of its analogs to project its therapeutic potential. The insights provided herein are intended to empower researchers to explore this promising scaffold further, unlocking its potential in the development of novel therapeutics.

The Molecular Architecture: Physicochemical Properties

This compound is a small molecule characterized by the fusion of a planar isoindoline-1,3-dione moiety with a non-planar cyclopentanone ring via a nitrogen atom. This unique amalgamation of rigid and flexible components dictates its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 1029691-06-2 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from structural properties |

Navigating the Synthetic Landscape

The synthesis of this compound can be logically approached through a two-step process, leveraging well-established reactions in organic chemistry. This proposed pathway offers a reliable and efficient route to the target molecule.

Proposed Synthetic Pathway

The most direct synthetic strategy involves a two-stage process:

-

Step 1: Nucleophilic Ring Opening and Imide Formation. The synthesis commences with the condensation of phthalic anhydride with 3-aminocyclopentanol. This reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the stable N-substituted isoindoline-1,3-dione, in this case, 2-(3-hydroxycyclopentyl)isoindoline-1,3-dione.

-

Step 2: Oxidation of the Secondary Alcohol. The secondary alcohol on the cyclopentyl ring is then oxidized to the corresponding ketone. This transformation is crucial for introducing the oxo- functionality, which can significantly influence the molecule's biological activity. Several mild and selective oxidation methods are suitable for this step, such as the Swern oxidation or the use of Dess-Martin periodinane.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

-

Rationale: This protocol is based on the widely used and robust method for the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine. Glacial acetic acid serves as both a solvent and a catalyst for the dehydration step.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and 3-aminocyclopentanol (1.0 eq).

-

Add glacial acetic acid to provide a stirrable suspension (approximately 5-10 mL per gram of phthalic anhydride).

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Rationale: The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for converting secondary alcohols to ketones without affecting other sensitive functional groups. It is performed under neutral conditions at room temperature, making it a preferred choice.

-

Procedure:

-

Dissolve 2-(3-hydroxycyclopentyl)isoindoline-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Biological Activity and Therapeutic Potential: An Analog-Based Perspective

While specific biological data for this compound is not extensively reported in publicly available literature, the vast body of research on its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The isoindoline-1,3-dione scaffold is a well-known pharmacophore, and modifications at the N-substituent can significantly modulate the biological activity.

Central Nervous System (CNS) Activity

A significant number of isoindoline-1,3-dione derivatives have been investigated for their effects on the central nervous system.

-

Anticonvulsant Properties: Several N-substituted isoindoline-1,3-dione derivatives have demonstrated promising anticonvulsant effects in various preclinical models.[3] The mechanism is often attributed to the modulation of ion channels or neurotransmitter systems involved in seizure propagation. The presence of the cyclopentyl moiety in the target molecule could influence its lipophilicity and ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

-

Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Numerous isoindoline-1,3-dione derivatives have been reported as potent AChE inhibitors.[4][5] These compounds often interact with both the catalytic and peripheral anionic sites of the enzyme. Molecular modeling studies of new derivatives could elucidate the potential binding mode of this compound with AChE.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of isoindoline-1,3-dione derivatives are well-documented.[6][7][8][9]

-

Mechanism of Action: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the modulation of cytokine production.[10] For instance, some derivatives have shown to suppress the production of tumor necrosis factor-alpha (TNF-α).[10]

-

Structure-Activity Relationship (SAR): Studies on various N-substituted analogs have shown that the nature of the substituent plays a crucial role in determining the potency and selectivity of the anti-inflammatory and analgesic effects. The cyclopentanone ring in the target molecule introduces a polar carbonyl group and a specific conformational constraint that could lead to novel interactions with biological targets.

Anticancer Activity

The isoindoline-1,3-dione scaffold is present in several anticancer agents, including thalidomide and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma. The anticancer activity of this class of compounds is often multifaceted.

-

Cytotoxic Effects: A number of isoindoline-1,3-dione derivatives have exhibited cytotoxic activity against various cancer cell lines.[11][12][13] The mechanisms can include induction of apoptosis and inhibition of cell proliferation. The specific substitution on the N-atom can influence the potency and cancer cell line selectivity.

-

Potential for Further Investigation: Given the established anticancer potential of the isoindoline-1,3-dione core, this compound and its analogs represent a promising area for further investigation in oncology drug discovery.

Caption: Potential therapeutic applications of this compound based on analog data.

Future Directions and Conclusion

This compound stands as a molecule of significant interest at the crossroads of established medicinal chemistry principles and the quest for novel therapeutic agents. While the broader family of isoindoline-1,3-diones has been extensively explored, this specific analog, with its unique cyclopentanone moiety, remains a largely untapped resource.

The synthetic pathway outlined in this guide provides a clear and actionable route for its preparation, enabling further investigation into its biological properties. The analog-based analysis strongly suggests a high probability of this compound exhibiting valuable activities in the realms of neuroscience, inflammation, and oncology.

Key future research directions should include:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry, and elemental analysis) to provide a definitive reference for future studies.

-

In-depth Biological Screening: A comprehensive screening of the compound against a panel of relevant biological targets, including those implicated in CNS disorders, inflammation, and cancer.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogs with modifications on both the isoindoline and cyclopentyl rings to elucidate key structural features for optimal activity and selectivity.

-

Computational Modeling: In silico studies, including molecular docking and dynamics, to predict and rationalize the interactions of this compound with its putative biological targets.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1029691-06-2|this compound|BLD Pharm [bldpharm.com]

- 3. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(3-Oxocyclopentyl)isoindoline-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous structures and foundational spectroscopic principles. While direct experimental spectra for this specific molecule are not publicly available, this guide offers a robust framework for its characterization, grounded in established scientific literature.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ) is a derivative of phthalimide, a structural motif of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The molecule incorporates a phthalimide group attached to a 3-oxocyclopentyl moiety. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide will cover the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the cyclopentyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the imide and ketone functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phthalimide H | 7.70 - 7.90 | m | 4H |

| N-CH | 4.80 - 5.00 | m | 1H |

| CH₂ (adjacent to N-CH) | 2.20 - 2.60 | m | 4H |

| CH₂ (adjacent to C=O) | 2.40 - 2.80 | m | 4H |

-

Rationale: The aromatic protons of the phthalimide group typically appear as a complex multiplet in the range of 7.7-7.9 ppm due to the symmetrical nature of the ring system.[3][4] The methine proton attached to the nitrogen (N-CH) is expected to be significantly deshielded by the electronegative nitrogen and the carbonyl groups, placing its signal downfield. The methylene protons of the cyclopentyl ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Imide C=O | ~167 |

| Ketone C=O | ~215 |

| Quaternary Aromatic C | ~132 |

| Aromatic CH | ~124, ~134 |

| N-CH | ~50 |

| CH₂ (adjacent to N-CH) | ~35 |

| CH₂ (adjacent to C=O) | ~40 |

-

Rationale: The carbonyl carbons of the imide and ketone groups are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift.[5] The aromatic carbons will have characteristic shifts, with the quaternary carbons appearing around 132 ppm and the protonated carbons around 124 and 134 ppm.[5] The aliphatic carbons of the cyclopentyl ring will appear in the upfield region, with the carbon attached to the nitrogen being the most deshielded among them.

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the solvent used.[6][7]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16 to 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 to 2048) will be necessary.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the strong absorptions of the carbonyl groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| Imide C=O stretch (asymmetric) | ~1770 | Strong |

| Imide C=O stretch (symmetric) | ~1710 | Strong |

| Ketone C=O stretch | ~1740 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-N stretch | 1300 - 1200 | Medium |

-

Rationale: The phthalimide group typically shows two characteristic carbonyl stretching bands due to asymmetric and symmetric vibrations.[8] The five-membered ring of the cyclopentanone will cause the ketone carbonyl stretch to appear at a higher frequency (around 1740-1750 cm⁻¹) compared to an open-chain ketone.[9][10] The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹.[11]

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for IR data acquisition and analysis.

Detailed Steps:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded first.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Spectral Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to analyze this compound.

Table 4: Predicted m/z Values for Major Fragments

| m/z | Proposed Fragment |

|---|---|

| 229 | [M]⁺ (Molecular Ion) |

| 147 | [Phthalimide]⁺ |

| 104 | [C₆H₄(CO)]⁺ |

| 83 | [C₅H₇O]⁺ |

| 76 | [C₆H₄]⁺ |

-

Rationale: The molecular ion peak [M]⁺ is expected at m/z 229. A common fragmentation pathway for N-substituted phthalimides involves the cleavage of the N-substituent bond, leading to a stable phthalimide radical cation at m/z 147.[12][13] Further fragmentation of the phthalimide moiety can produce ions at m/z 104 and 76.[14] The cyclopentanone substituent can also fragment to give a characteristic ion at m/z 83.

Proposed Fragmentation Pathway

Figure 4: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 5: Workflow for mass spectrometry data acquisition.

Detailed Steps:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile for ESI, or introduce it directly for EI.

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., ESI-QTOF or a GC-MS with an EI source).

-

Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with the predicted fragmentation pathway to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.[6]

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the characterization and quality control of this molecule in a research and development setting. The provided protocols offer a standardized approach to data acquisition and analysis, ensuring reproducibility and scientific rigor.

References

- 1. 1H-Isoindole-1,3(2H)-dione, 2-(3-oxocyclopentyl)-(1029691-06-2) 1H NMR [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. rsc.org [rsc.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

"2-(3-Oxocyclopentyl)isoindoline-1,3-dione" solubility and stability profiles

An In-depth Technical Guide to the Solubility and Stability Profiles of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione

Executive Summary

This compound is a molecule of interest within the broader class of isoindoline-1,3-dione derivatives, a scaffold known for a wide range of biological activities.[1][2] As with any compound under investigation for pharmaceutical or specialized chemical applications, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and predicting its behavior in various environments. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, presented from the perspective of a Senior Application Scientist. The methodologies detailed herein are designed to be robust, self-validating, and grounded in established scientific principles, providing researchers with the necessary tools to generate reliable and reproducible data.

Introduction to this compound

Molecular Structure and Properties:

-

Chemical Name: this compound

-

CAS Number: 1029691-06-2[3]

-

Molecular Formula: C₁₃H₁₁NO₃[3]

-

Molecular Weight: 229.23 g/mol [3]

-

Core Structure: The molecule features a phthalimide group (an isoindoline-1,3-dione) N-substituted with a 3-oxocyclopentyl moiety. The phthalimide group is a common pharmacophore, and the presence of a ketone within the cyclopentyl ring introduces a site for potential chemical interactions and degradation.[2]

The isoindoline-1,3-dione scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects.[4][5] A comprehensive physicochemical profile is the foundational step for any further development of this and related compounds.

Solubility Profile Assessment

The solubility of an active compound is a critical determinant of its bioavailability and the feasibility of developing various dosage forms. A poor solubility profile can present significant challenges in achieving therapeutic concentrations. The following section outlines a systematic approach to determining the solubility of this compound.

Rationale for Solvent Selection

To construct a comprehensive solubility profile, a range of solvents is chosen to represent physiologically relevant conditions and common pharmaceutical processing environments.

-

Aqueous Media:

-

Purified Water: Establishes baseline aqueous solubility.

-

pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4): Simulates the pH range of the gastrointestinal tract, which is crucial for predicting oral absorption. The molecule lacks readily ionizable groups, so significant pH-dependent solubility is not anticipated; however, this must be confirmed experimentally.

-

-

Organic Solvents:

-

Ethanol, Methanol: Common co-solvents in liquid formulations.

-

Acetonitrile (ACN): Frequently used in analytical and purification processes.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used for creating stock solutions for biological screening.

-

Dichloromethane (DCM): A non-polar solvent used in organic synthesis and extraction.[6]

-

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility. Its reliability stems from allowing the compound to reach saturation in the solvent over a defined period.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Hypothetical Data Presentation

The results of the solubility study should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | 25 | < 0.1 | < 100 |

| pH 1.2 Buffer | 25 | < 0.1 | < 100 |

| pH 6.8 Buffer | 25 | < 0.1 | < 100 |

| pH 7.4 Buffer | 25 | < 0.1 | < 100 |

| Ethanol | 25 | 5.2 | 5200 |

| Methanol | 25 | 8.5 | 8500 |

| Acetonitrile | 25 | 15.1 | 15100 |

| Dichloromethane | 25 | 25.8 | 25800 |

| Dimethyl Sulfoxide | 25 | > 100 | > 100000 |

Note: The data presented is hypothetical and for illustrative purposes only.

Stability Profile and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for developing and validating stability-indicating analytical methods.

Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than those it would encounter during manufacturing, storage, or use. This approach accelerates the degradation process, allowing for the rapid identification of likely degradation pathways.

-

Acidic Hydrolysis: Simulates conditions in the stomach and identifies acid-labile functional groups. The imide bond in the phthalimide ring is a potential site for acid-catalyzed hydrolysis.

-

Basic Hydrolysis: Simulates conditions in the lower intestine and identifies base-labile groups. Imide hydrolysis is also readily catalyzed by bases.

-

Oxidation: Assesses the molecule's susceptibility to oxidative stress, which can occur in the presence of peroxides or atmospheric oxygen.

-

Thermal Stress: Evaluates the impact of high temperatures that may be encountered during manufacturing (e.g., drying) or improper storage.

-

Photostability: Determines the compound's sensitivity to light exposure, which is crucial for packaging and storage decisions.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Acidic Conditions: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before dilution and analysis.

-

Basic Conditions: Mix the stock solution with 0.1 M NaOH and maintain at room temperature. Due to the susceptibility of imides to base hydrolysis, degradation may be rapid. Sample at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes). Neutralize with HCl before analysis.

-

Oxidative Conditions: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Stress:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Place the solid compound in an oven at 80°C.

-

Sample at appropriate time points.

-

-

Photolytic Stress: Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like the target molecule.

-

Mobile Phase: A gradient elution is often necessary to resolve the parent peak from various degradation products. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set at the λmax of the parent compound. A Photo-Diode Array (PDA) detector is highly recommended to check for peak purity and identify the λmax of any degradation products. Mass Spectrometry (MS) detection can be coupled to the HPLC to aid in the structural elucidation of degradants.

Hypothetical Forced Degradation Results

The results should be tabulated to show the extent of degradation and the formation of new peaks.

| Stress Condition | Duration | % Degradation of Parent | Number of Degradation Products | Observations |

| 0.1 M HCl | 24 hrs @ 80°C | ~15% | 2 | Slow hydrolysis of the imide ring likely. |

| 0.1 M NaOH | 2 hrs @ RT | >90% | 1 major, 2 minor | Rapid opening of the imide ring to form a phthalamic acid derivative. |

| 3% H₂O₂ | 24 hrs @ RT | ~5% | 1 | Compound is relatively stable to oxidation. |

| Thermal (Solid) | 72 hrs @ 80°C | <2% | 0 | Thermally stable in solid form. |

| Thermal (Solution) | 72 hrs @ 80°C | ~8% | 1 | Minor degradation in solution at elevated temperature. |

| Photolytic | ICH Q1B | ~10% | 2 | Moderate sensitivity to light, suggesting the need for protective packaging. |

Note: The data presented is hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive characterization of the solubility and stability of this compound. By following the detailed protocols for solubility assessment and forced degradation studies, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and develop validated analytical methods. The intrinsic properties revealed through these studies are fundamental to advancing any chemical entity through the development pipeline, ensuring its quality, safety, and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]

- 6. acgpubs.org [acgpubs.org]

A Mechanistic Hypothesis and Validation Workflow for 2-(3-Oxocyclopentyl)isoindoline-1,3-dione

An In-Depth Technical Guide for Drug Discovery & Development Professionals

Executive Summary

The novel chemical entity 2-(3-Oxocyclopentyl)isoindoline-1,3-dione presents a compelling starting point for a therapeutic discovery program. Its structure is a composite of two pharmacologically significant scaffolds: the isoindoline-1,3-dione core, famously associated with the immunomodulatory (IMiD®) and Cereblon E3 Ligase Modulation (CELMoD™) agents, and a 3-oxocyclopentyl moiety, reminiscent of the core ring in prostaglandins, which are key mediators of inflammation. This guide posits a primary hypothesis that the compound functions as a molecular glue, modulating the Cereblon (CRBN) E3 ubiquitin ligase complex. A secondary hypothesis suggests a potential concurrent role in modulating inflammatory pathways, such as the cyclooxygenase (COX) enzymes. This document provides a comprehensive, technically-grounded framework for systematically investigating these potential biological activities, from initial target engagement to cellular and phenotypic profiling.

Section 1: Structural Rationale and Core Hypotheses

The therapeutic potential of a small molecule is often encoded in its structure. Analysis of this compound reveals a strategic fusion of two well-precedented bioactive moieties.

1.1 The Isoindoline-1,3-dione Scaffold: A Gateway to Cereblon Modulation

The isoindoline-1,3-dione (or phthalimide) ring is the cornerstone of thalidomide and its potent analogs, lenalidomide and pomalidomide.[1][2] These drugs are now understood to function as "molecular glues." They bind to Cereblon (CRBN), a substrate receptor component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] This binding event alters the substrate specificity of the ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins that would not otherwise be targeted.[4]

Key neo-substrates for this class of drugs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] Degradation of these factors is directly linked to the potent anti-myeloma activity and T-cell co-stimulation observed with these drugs.[2][7]

Primary Hypothesis: Given the presence of the isoindoline-1,3-dione core, it is hypothesized that this compound acts as a novel CRBN-binding agent and molecular glue, inducing the degradation of canonical neo-substrates like IKZF1 and IKZF3.

1.2 The 3-Oxocyclopentyl Moiety: Implications for Inflammatory Pathways